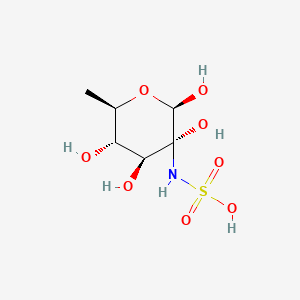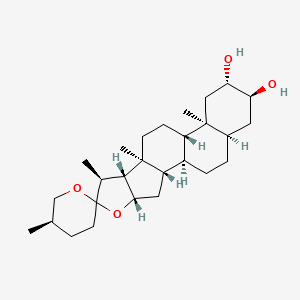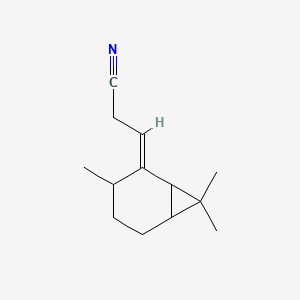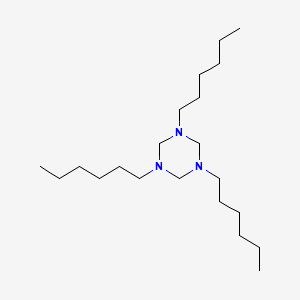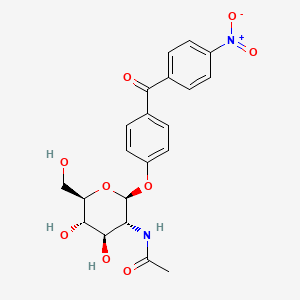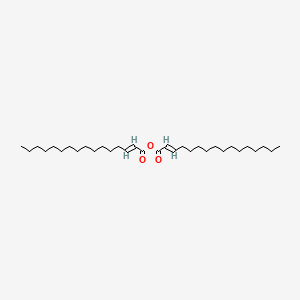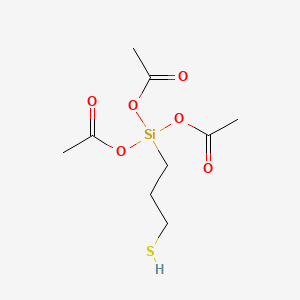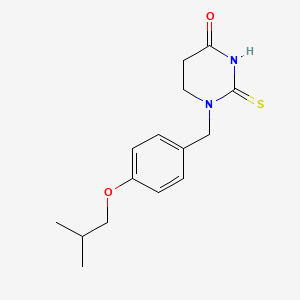
4(1H)-Pyrimidinone, tetrahydro-1-((4-(2-methylpropoxy)phenyl)methyl)-2-thioxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4(1H)-Pyrimidinone, tetrahydro-1-((4-(2-methylpropoxy)phenyl)methyl)-2-thioxo- is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyrimidinone core, which is a six-membered ring containing nitrogen atoms, and is substituted with a thioxo group and a phenylmethyl group with a 2-methylpropoxy substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4(1H)-Pyrimidinone, tetrahydro-1-((4-(2-methylpropoxy)phenyl)methyl)-2-thioxo- typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions For instance, the reaction may start with the condensation of a suitable aldehyde with a thiourea derivative, followed by cyclization to form the pyrimidinone ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
4(1H)-Pyrimidinone, tetrahydro-1-((4-(2-methylpropoxy)phenyl)methyl)-2-thioxo- undergoes various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding dihydro derivatives.
Substitution: The phenylmethyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4(1H)-Pyrimidinone, tetrahydro-1-((4-(2-methylpropoxy)phenyl)methyl)-2-thioxo- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4(1H)-Pyrimidinone, tetrahydro-1-((4-(2-methylpropoxy)phenyl)methyl)-2-thioxo- involves its interaction with specific molecular targets. The compound may inhibit or modulate the activity of enzymes by binding to their active sites. The thioxo group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition of enzyme activity. Additionally, the phenylmethyl group may enhance the compound’s binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
2,3,4,5-Tetrahydro-1H-pyrido-[4,3-b]indole derivatives: These compounds also feature a heterocyclic core and have shown significant biological activity.
Tetrahydro-4H-thiopyran-4-ones: Similar in structure due to the presence of a sulfur atom and a six-membered ring.
Uniqueness
4(1H)-Pyrimidinone, tetrahydro-1-((4-(2-methylpropoxy)phenyl)methyl)-2-thioxo- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2-methylpropoxy group and the thioxo group differentiates it from other similar compounds, potentially leading to unique interactions with biological targets and distinct reactivity in chemical processes.
Properties
CAS No. |
55383-91-0 |
|---|---|
Molecular Formula |
C15H20N2O2S |
Molecular Weight |
292.4 g/mol |
IUPAC Name |
1-[[4-(2-methylpropoxy)phenyl]methyl]-2-sulfanylidene-1,3-diazinan-4-one |
InChI |
InChI=1S/C15H20N2O2S/c1-11(2)10-19-13-5-3-12(4-6-13)9-17-8-7-14(18)16-15(17)20/h3-6,11H,7-10H2,1-2H3,(H,16,18,20) |
InChI Key |
WCTGHVXABAZZCH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)CN2CCC(=O)NC2=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


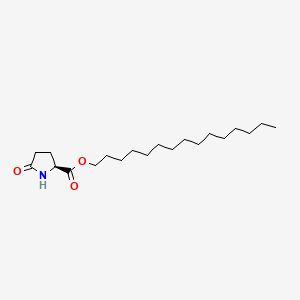

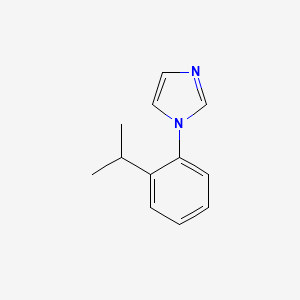

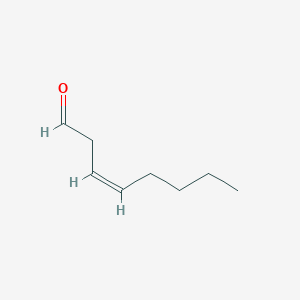
![3-[[4-[(2-Propynyloxy)methoxy]but-2-ynyl]oxy]propiononitrile](/img/structure/B12688283.png)
